N-(4-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
- It belongs to the class of acetamides and features a bromine-substituted phenyl group attached to an acetamide moiety.
N-(4-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: .
Preparation Methods
Belumosudil: , a derivative of this compound, has gained attention for its potential therapeutic applications. The process for preparing involves the following steps:
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
N-(4-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: may undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Belumosudil: has shown promise in several areas:
Mechanism of Action
- By inhibiting ROCK, it affects cellular processes such as cytoskeletal rearrangement, cell adhesion, and migration.
Belumosudil: targets , a key regulator of cell contractility and migration.
Comparison with Similar Compounds
- Similar compounds include other acetamides, but few share this specific combination of functional groups.
N-(4-bromophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: stands out due to its unique structure, combining an oxadiazole ring, a bromophenyl group, and an acetamide.
Properties
Molecular Formula |
C19H18BrN3O3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-12(2)18-22-19(26-23-18)13-3-9-16(10-4-13)25-11-17(24)21-15-7-5-14(20)6-8-15/h3-10,12H,11H2,1-2H3,(H,21,24) |
InChI Key |
VHBWNOZGJSLGPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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